molecular formula C26H29Br2FN2S3 B12094572 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole

4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole

Cat. No.: B12094572
M. Wt: 644.5 g/mol
InChI Key: MEFNULOXKDYUBC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4,7-dibromo-2,1,3-benzothiadiazole and 5-bromo-4-hexylthiophene.

    Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is employed to attach the thiophene groups to the benzothiadiazole core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvent, temperature control, and the use of efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: It can participate in further coupling reactions to form larger conjugated systems.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-functionalized derivative, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole exerts its effects is primarily related to its electronic structure. The compound interacts with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions influence the electronic properties of the compound, making it an effective material for use in electronic devices .

Comparison with Similar Compounds

Similar Compounds

    4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-2,1,3-benzothiadiazole: Lacks the fluorine atom, resulting in different electronic properties.

    4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-chloro-2,1,3-benzothiadiazole: Contains a chlorine atom instead of fluorine, affecting its reactivity and applications.

Uniqueness

The presence of the fluorine atom in 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole imparts unique electronic properties, such as increased electron affinity and stability, making it particularly valuable in the field of organic electronics .

Properties

Molecular Formula

C26H29Br2FN2S3

Molecular Weight

644.5 g/mol

IUPAC Name

4,7-bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole

InChI

InChI=1S/C26H29Br2FN2S3/c1-3-5-7-9-11-16-13-20(32-25(16)27)18-15-19(29)22(24-23(18)30-34-31-24)21-14-17(26(28)33-21)12-10-8-6-4-2/h13-15H,3-12H2,1-2H3

InChI Key

MEFNULOXKDYUBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(SC(=C1)C2=CC(=C(C3=NSN=C23)C4=CC(=C(S4)Br)CCCCCC)F)Br

Origin of Product

United States

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